1,1-Difluoro-2-(iodomethyl)cyclopropane

Description

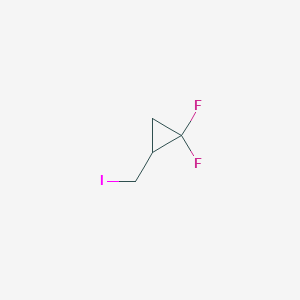

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-2-(iodomethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2I/c5-4(6)1-3(4)2-7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDHPHYBOVMYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276677-16-7 | |

| Record name | 1,1-difluoro-2-(iodomethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Difluoro 2 Iodomethyl Cyclopropane and Analogous Derivatives

Strategies for gem-Difluorocyclopropane Ring Formation

The construction of the gem-difluorocyclopropane unit is a cornerstone of synthesizing the target molecule and its derivatives. This is most commonly achieved through the [2+1] cycloaddition of a difluorocarbene or a carbenoid species with an appropriate alkene. nih.gov

Carbene/Carbenoid Addition to Alkenes

The addition of difluorocarbene to the double bond of an alkene is a primary and widely utilized method for the formation of the 1,1-difluorocyclopropane ring system. nih.gov The electrophilic nature of difluorocarbene, a result of the high electronegativity of the fluorine atoms, makes it reactive towards electron-rich alkenes. nih.gov

The transient and highly reactive nature of difluorocarbene necessitates its in situ generation from various precursors. A range of methods has been developed to produce this key intermediate under different reaction conditions.

Historically, difluorocarbene was generated from halodifluoromethanes through the elimination of a hydrogen halide using a strong base, such as a metal alkoxide. nih.gov However, this method can suffer from low yields due to the reaction of the strong base with the carbene itself. nih.gov

A more common and reliable non-metal source for difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). This reagent, upon heating, releases carbon dioxide and a chloride ion to generate difluorocarbene. This method has been widely applied to a variety of alkenes, including allylic alcohol derivatives. beilstein-journals.org Another notable non-metal precursor is (triphenylphosphonio)difluoroacetate (B2812620) (PDFA, Ph₃P⁺CF₂CO₂⁻), which is a stable, solid reagent that is not sensitive to air or moisture. beilstein-journals.org Upon heating, it decarboxylates to form an ylide that serves as a difluorocarbene source. beilstein-journals.org For photochemical generation, difluorodiazirine can be used, which produces difluorocarbene and nitrogen gas upon photolysis. nih.gov However, the explosive nature of difluorodiazirine is a significant drawback. nih.gov

The following table summarizes common non-metal precursors for difluorocarbene generation.

Table 1: Common Non-Metal Precursors for Difluorocarbene Generation| Precursor | Common Name/Abbreviation | Generation Method | Advantages | Disadvantages |

|---|---|---|---|---|

| CHClF₂ | Chlorodifluoromethane (B1668795) | Base-induced elimination | Readily available | Requires strong base, potential side reactions |

| ClCF₂COONa | Sodium Chlorodifluoroacetate | Thermal decomposition | Widely applicable, reliable | Requires high temperatures |

| Ph₃P⁺CF₂CO₂⁻ | PDFA | Thermal decomposition | Stable, solid, insensitive to air/moisture | Requires heating |

Organometallic reagents provide powerful and often milder alternatives for the generation of difluorocarbene or carbenoid species, expanding the scope and applicability of difluorocyclopropanation reactions.

Zinc-mediated Methods: An early method for the synthesis of a 1,1-difluorocyclopropane derivative involved the reductive debromination of 1,3-dibromo-2,2-difluoropropane using zinc metal. nih.gov This represents a cyclization approach rather than a carbene addition.

Organosilicon Compounds: Organosilicon reagents, particularly trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, have become one of the most important sources for difluorocarbene. In the presence of a nucleophilic initiator, such as a halide ion (commonly from sodium iodide), TMSCF₃ generates a trifluoromethyl anion which then fragments to produce difluorocarbene. This method is highly efficient and compatible with a wide range of functional groups. The reaction of various functionalized alkenes with the TMSCF₃–NaI system has been extensively studied. beilstein-journals.org

Other Organometallic Reagents:

Organomercury Compounds: Phenyl(trifluoromethyl)mercury (PhHgCF₃), known as Seyferth's reagent, is an effective source of difluorocarbene upon thermal decomposition, often in the presence of sodium iodide. It reacts well with both electron-rich and electron-poor alkenes. beilstein-journals.org However, the extreme toxicity of organomercury compounds is a major disadvantage. beilstein-journals.org

Organotin Compounds: Trimethyl(trifluoromethyl)tin can also serve as a difluorocarbene precursor, either through thermal decomposition at high temperatures or via iodide ion-induced decomposition at a lower temperature. beilstein-journals.org

The table below provides examples of difluorocyclopropanation using organometallic reagents.

Table 2: Examples of Difluorocyclopropanation using Organometallic Reagents| Alkene Substrate | Organometallic Reagent/Initiator | Product | Yield |

|---|---|---|---|

| Styrene derivatives | TMSCF₃ / NaI | 1,1-difluoro-2-phenylcyclopropane derivatives | High |

| Protected cyclohexenone | TMSCF₃ / NaI | Fused difluorocyclopropane derivative | High |

| Alkenyl trifluoroborate | TMSCF₃ / NaI | 1,1-difluoro-2-(trifluoroboratyl)cyclopropane derivative | Good |

Phase-transfer catalysis (PTC) offers a practical and efficient method for generating difluorocarbene under biphasic conditions, often avoiding the need for anhydrous solvents and strong, soluble bases. nih.gov In a typical PTC system for difluorocyclopropanation, a halodifluoromethane (like CHClF₂) in an organic phase reacts with a concentrated aqueous solution of a base (e.g., NaOH or KOH) in the presence of a phase-transfer catalyst. The catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the hydroxide (B78521) ion into the organic phase or the difluorocarbene precursor to the interface, where the carbene is generated and can then react with the alkene.

However, the direct generation of difluorocarbene from chlorodifluoromethane under standard PTC conditions for cyclopropanation can be inefficient. This is attributed to the short lifetime of the intermediate chlorodifluoromethyl anion, which may hydrolyze at the interface before it can form difluorocarbene in the bulk organic phase. nih.gov Despite this, modifications and specific catalyst systems have been developed to achieve low to moderate yields in certain cases. nih.gov

Cyclization Reactions Leading to Difluorocyclopropanes

While carbene addition is the most prevalent strategy, intramolecular cyclization reactions also provide a route to the difluorocyclopropane ring. As mentioned earlier, one of the earliest syntheses of a 1,1-difluorocyclopropane derivative was achieved through the reductive debromination of 1,1-difluoro-2,3-dimethylcyclopropane using zinc metal. nih.gov This type of reaction, a Wurtz-type coupling, involves the formation of the cyclopropane (B1198618) ring from a 1,3-dihalide precursor.

Introduction and Functionalization of the Iodomethyl Moiety

The synthesis of the specific target molecule, 1,1-difluoro-2-(iodomethyl)cyclopropane, requires the introduction of the iodomethyl group. This can be achieved either by using an alkene substrate that already contains this functionality (or a precursor) in the cyclopropanation step, or by functionalizing a pre-formed difluorocyclopropane ring.

A common and effective strategy involves a two-step sequence starting from an allylic alcohol derivative. First, the difluorocyclopropanation of a protected or unprotected allyl alcohol yields (1,1-difluorocyclopropan-2-yl)methanol. The resulting primary alcohol can then be converted into the corresponding iodide. This transformation is a standard procedure in organic synthesis and can be accomplished using various reagents, such as iodine in the presence of triphenylphosphine (B44618) and imidazole.

Alternatively, a related halomethyl derivative, such as 1,1-difluoro-2-(bromomethyl)cyclopropane, can be synthesized and subsequently converted to the iodo derivative. This halogen exchange is known as the Finkelstein reaction, which typically involves treating the alkyl chloride or bromide with sodium iodide in acetone (B3395972). wikipedia.orgbyjus.com The precipitation of the less soluble sodium chloride or bromide from the acetone solution drives the equilibrium towards the formation of the alkyl iodide. wikipedia.orgbyjus.com The synthesis of bromomethyl-bearing gem-difluorocyclopropanes has been reported, making this a viable route to the target compound. nih.gov

Halogenation of Precursor Cyclopropanes

A primary route to this compound involves the halogenation of a suitable precursor, most commonly (1,1-difluorocyclopropan-2-yl)methanol. This alcohol precursor can be synthesized through the difluorocyclopropanation of allyl alcohol derivatives. Once the alcohol is obtained, it can be converted to the corresponding iodide through well-established methodologies.

One such method is the Appel reaction , which utilizes triphenylphosphine (PPh₃) and an iodine source like iodine (I₂) or carbon tetraiodide (CI₄). wikipedia.orgnrochemistry.comresearchgate.net The reaction proceeds through the formation of a phosphonium salt intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group for subsequent nucleophilic substitution by an iodide ion. wikipedia.org

Table 1: Reagents for Appel-type Iodination

| Reagent System | Description |

| PPh₃ / I₂ / Imidazole | A common and effective combination for converting primary alcohols to iodides. nrochemistry.com |

| PPh₃ / CI₄ | Another classic set of reagents for the Appel reaction to produce alkyl iodides. wikipedia.org |

The reaction is typically carried out under mild conditions and provides the target alkyl iodide with inversion of configuration if the alcohol is chiral.

Radical-Mediated Iodomethylation Reactions

While direct radical-mediated iodomethylation of a pre-formed 1,1-difluorocyclopropane is not a commonly cited specific route to the target compound, radical reactions are a cornerstone of organic synthesis and could be conceptually applied. For instance, radical iodination of a precursor like 1,1-difluoro-2-methylcyclopropane could be envisioned. However, controlling the regioselectivity of such a reaction on the cyclopropane ring and the methyl group can be challenging. More established is the radical hydrostannation of gem-difluorocyclopropenes, which leads to gem-difluorocyclopropylstannanes, versatile intermediates for further functionalization.

Nucleophilic Substitution Approaches for Iodomethyl Group Installation

Nucleophilic substitution provides a robust and widely used strategy for installing the iodomethyl group. This approach typically involves a two-step sequence starting from a precursor with a good leaving group, such as a tosylate or a different halide.

A common precursor is 1,1-difluoro-2-(bromomethyl)cyclopropane, which is commercially available. alfa-chemistry.comsigmaaldrich.com This bromo-derivative can be converted to this compound via the Finkelstein reaction . wikipedia.orgorganic-chemistry.orgiitk.ac.in This reaction involves treating the alkyl bromide with an excess of an iodide salt, typically sodium iodide (NaI), in a solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble sodium bromide (NaBr) in acetone. wikipedia.org

Reaction Scheme: Finkelstein Reaction

This Sₙ2 reaction is highly efficient for primary halides and proceeds with inversion of stereochemistry if a chiral center is present.

Stereoselective Synthesis of this compound Precursors and Analogs

The synthesis of enantiomerically enriched this compound relies on the stereoselective synthesis of its precursors, as the final iodination step (e.g., Appel or Finkelstein reaction) can be performed with retention or inversion of configuration.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of fluorinated cyclopropanes. These methods often involve the reaction of an alkene with a difluorocarbene source in the presence of a chiral transition metal catalyst. Chiral rhodium and copper complexes are frequently employed for such transformations. While direct asymmetric synthesis of (1,1-difluorocyclopropan-2-yl)methanol from allyl alcohol using this method can be challenging due to potential catalyst inhibition by the hydroxyl group, protected allyl alcohol derivatives are suitable substrates.

Recent advances have also demonstrated cobalt-catalyzed stereoselective methods for the synthesis of chiral gem-difluorocyclopropanes with vicinal stereocenters. These approaches provide access to complex and densely functionalized chiral building blocks.

Biocatalytic Pathways for Fluorinated Cyclopropane Synthesis

Biocatalysis has emerged as a highly effective strategy for the stereoselective synthesis of fluorinated cyclopropanes. Engineered enzymes, particularly myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of a broad range of gem-difluoroalkenes with diazoacetonitrile, achieving excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.). researchgate.net This methodology provides a route to chiral gem-difluorinated cyclopropane intermediates that can be further elaborated to the target molecule. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Chiral Fluorinated Cyclopropanes

| Methodology | Catalyst/Mediator | Stereocontrol | Advantages |

| Asymmetric Catalysis | Chiral Rh, Cu, Co complexes | Good to excellent | Broad substrate scope |

| Biocatalysis | Engineered Myoglobin | Excellent | High enantioselectivity, mild reaction conditions |

| Chiral Auxiliary | Evans oxazolidinones, etc. | Good to excellent | Predictable stereochemical outcome, recyclable auxiliary |

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in organic synthesis. sigmaaldrich.comumanitoba.ca In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.

For the synthesis of a chiral precursor to this compound, an alkene bearing a chiral auxiliary can be subjected to difluorocyclopropanation. The steric bulk of the auxiliary directs the approach of the difluorocarbene, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary and functional group manipulation would then yield the enantiomerically enriched target compound or its precursor. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations. sigmaaldrich.comumanitoba.ca

Reactivity and Transformation Pathways of 1,1 Difluoro 2 Iodomethyl Cyclopropane

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane moiety, further influenced by the geminal fluorine atoms, predisposes the molecule to various ring-opening reactions. These transformations can be initiated by thermal energy, radical species, nucleophiles, or transition metals, leading to a diverse array of acyclic and expanded ring structures.

Thermal Rearrangements and Ring Expansion

Thermally induced rearrangements of difluorocyclopropane derivatives often proceed through the homolytic cleavage of a carbon-carbon bond within the ring to form a diradical intermediate. thieme-connect.de For gem-difluorocyclopropanes, the presence of fluorine atoms can lower the activation energies for these processes. nih.gov The specific products of thermal rearrangement are dictated by the substitution pattern on the cyclopropane ring. For instance, the thermolysis of 2,2-difluoro-1-alkenylcyclopropanes results in a regioselective cleavage of the C1–C3 bond, leading to products formed via a cas.cnnih.gov-sigmatropic shift. nih.gov In the case of (E)-1,1-difluoro-2,2-dimethyl-3-tosylmethylenecyclopropane, thermal rearrangement leads to the formation of two rearranged products through the cleavage of a C-C bond in the three-membered ring. cas.cn While specific studies on the thermal rearrangement of 1,1-difluoro-2-(iodomethyl)cyclopropane are not detailed in the provided search results, the general principles suggest that heating this compound would likely lead to ring-opened products, potentially involving the iodomethyl group in subsequent reactions. Ring expansion is also a common outcome of rearrangements in cyclopropyl (B3062369) systems, often proceeding through carbocationic intermediates where an alkyl shift can lead to the formation of a less strained, larger ring. masterorganicchemistry.com

Radical-Induced Ring-Opening Reactions and Fragmentation

The cyclopropylmethyl radical derived from this compound is susceptible to rapid ring-opening. This process typically involves the cleavage of a distal C-C bond, which is a characteristic reaction of cyclopropylmethyl radicals. nih.gov The photochemical iodine atom-transfer ring-opening of similar 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes, initiated by hexabutylditin, proceeds through the formation of a cyclopropylmethyl radical that rapidly opens to a homoallyl radical. nih.gov This type of radical-induced ring-opening is a key step in various synthetic transformations, including the formation of 1,6-dienes when bromomethyl-bearing gem-difluorocyclopropanes react with allyltributylstannane (B1265786) in the presence of AIBN. nih.gov

The fragmentation pattern of the radical cation of related cyclopropane structures in mass spectrometry also provides insight into bond cleavage preferences. For instance, the electron ionization mass spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes show the loss of the halogen atom as a primary fragmentation step. nih.gov Studies on other radical ions, such as 1,3-diphenylpropene, have detailed the mechanisms for the elimination of various radical fragments. rsc.org While direct fragmentation studies on the this compound radical are not available, it is expected that C-I bond homolysis would be a primary event, followed by potential ring-opening of the resulting cyclopropylmethyl radical. The stability of the resulting fragments, including the potential for resonance stabilization, would govern the preferred fragmentation pathways. youtube.com

Nucleophilic Ring-Opening Reactions and Subsequent Transformations

The cyclopropane ring in this compound can be opened by nucleophiles, particularly when the ring is activated by electron-withdrawing groups. For example, gem-difluorocyclopropyl ketones undergo nucleophilic ring-opening initiated by thiolate nucleophiles, where a distal bond cleavage occurs regioselectively. beilstein-journals.org While the iodomethyl group is not an activating group in the same vein as a ketone, the inherent strain of the ring still allows for nucleophilic attack under certain conditions.

The reaction of a bicyclo[3.1.0]hexane system with a doubly activated cyclopropane ring with acetic acid and potassium acetate (B1210297) in DMSO leads to a ring-opened adduct. nih.gov This highlights that nucleophilic ring-opening is a viable pathway for strained cyclopropanes. Subsequent transformations of the ring-opened products can lead to a variety of functionalized molecules. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with arylhydrazines in ethanol (B145695) leads to dihydropyrazoles via a 5-exo-tet nucleophilic ring-opening. rsc.org

The table below summarizes examples of nucleophilic ring-opening reactions on related activated cyclopropane systems.

| Starting Material | Nucleophile/Conditions | Product Type |

| gem-Difluorocyclopropyl ketones | Thiolate nucleophiles | Fluorine-free products |

| Bicyclo[3.1.0]hexane with doubly activated cyclopropane ring | Acetic acid, potassium acetate in DMSO | Ring-opened adduct |

| trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates | Arylhydrazines in refluxing EtOH | Dihydropyrazoles |

| trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates | Hydrazines in refluxing AcOH | Cyclopropane-fused pyridazinones |

Transition Metal-Catalyzed Ring-Opening Processes

Transition metals, particularly palladium, are effective catalysts for the ring-opening of cyclopropanes. williams.edu Palladium-catalyzed ring-opening of aryl cyclopropyl ketones can produce α,β-unsaturated ketones stereoselectively. rsc.org These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by a nucleophile. mdpi.com For instance, the palladium-catalyzed reaction of diazabicyclic olefins with 4-halo-1,3-dicarbonyl compounds involves the formation of a π-allylpalladium intermediate followed by nucleophilic attack. mdpi.com

Vinylcyclopropanes are particularly good substrates for palladium-catalyzed ring-opening reactions, which can be part of cascade sequences to form more complex molecules like benzoxepins. nih.gov The regioselectivity of these reactions can be influenced by both steric and electronic factors. researchgate.net While specific examples for this compound are not provided, the general reactivity patterns of cyclopropanes in the presence of transition metal catalysts suggest that this compound would also be susceptible to such transformations, likely involving oxidative addition of the C-I bond or interaction of the metal with the cyclopropane ring. The presence of the gem-difluoro group can influence the electronic properties and reactivity of the cyclopropane ring in these catalytic processes. nih.gov

Reactions Involving the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is the most reactive site for many transformations, particularly those involving radical intermediates.

Radical Generation and Propagation from the Iodomethyl Moiety

The C-I bond in this compound is relatively weak and can be homolytically cleaved to generate a cyclopropylmethyl radical. This radical generation can be initiated photochemically or by using radical initiators. nih.gov The resulting radical can then participate in a variety of propagation steps.

One of the most significant reactions of the cyclopropylmethyl radical is its rapid ring-opening to form a homoallyl radical. nih.gov This ring-opening is often regioselective, with cleavage of the distal C-C bond being favored. nih.gov This behavior is the basis for the use of related compounds in radical-mediated synthetic methods. For example, the photochemical iodine atom-transfer ring-opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes is initiated by the formation of a radical at the carbon bearing the iodine, which then leads to the ring-opened product. nih.gov

The generated radical can also participate in addition reactions to unsaturated systems. For instance, radical addition to an unsaturated amide has been demonstrated in the synthesis of a histone deacetylase inhibitor. acs.org The specific reaction pathway will depend on the other reagents present in the reaction mixture.

The table below outlines the key steps in radical reactions involving the iodomethyl group.

| Step | Description |

| Initiation | Homolytic cleavage of the C-I bond to form a cyclopropylmethyl radical, often induced by light or a radical initiator. |

| Propagation Step 1 | Rapid ring-opening of the cyclopropylmethyl radical to a more stable homoallyl radical. |

| Propagation Step 2 | The homoallyl radical can abstract an atom (e.g., iodine) from another molecule to propagate the chain. |

| Propagation Step 3 | Alternatively, the radical can add to a π-system to form a new C-C bond. |

Atom Transfer Reactions (e.g., Iodine Atom Transfer Cyclization)

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds, proceeding via the generation of a radical intermediate which then cyclizes onto a tethered unsaturation. mdpi.comnih.gov In the case of this compound and its derivatives, the weak carbon-iodine bond is susceptible to homolytic cleavage upon initiation by light or a radical initiator, generating a (1,1-difluorocyclopropyl)methyl radical.

A key transformation is the photochemical iodine atom-transfer ring opening. For instance, the irradiation of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes in the presence of hexabutylditin initiates the formation of a cyclopropylmethyl radical. beilstein-journals.orgnih.gov This radical intermediate rapidly undergoes a ring-opening reaction, cleaving the distal C-C bond to form a more stable homoallyl radical. The reaction culminates in the abstraction of an iodine atom from the starting material or another source, affording (E)-difluorohomoallyl iodides in yields of 52% to 60%. nih.gov This process highlights a common pathway for these systems, where the initial radical formation leads to the cleavage of the strained ring.

This reactivity is harnessed in intermolecular reactions as well. A close analogue, 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, has been shown to undergo a visible-light-promoted, intermolecular [3+2] atom-transfer radical cyclization with various alkenes and alkynes. nih.gov This tin- and boron-free method uses an iridium polyphenylpyridinyl complex as a photosensitizer to generate the key cyclopropylmethyl radical, which adds to the external π-system, ultimately forming cyclopentane (B165970) and cyclopentene (B43876) derivatives. nih.gov

Cross-Coupling Reactions at the Iodomethyl Position

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct examples involving this specific molecule are specialized, the reactivity can be inferred from analogous systems, such as the well-studied Negishi cross-coupling of difluoroiodomethane (B73695) and other gem-difluorocyclopropanes. scilit.comnih.govresearchgate.net

The general mechanism for a palladium-catalyzed cross-coupling reaction involves the oxidative addition of the C–I bond to a low-valent palladium(0) species. scilit.comnih.gov For difluoroiodomethane, this step has been shown to form a stable trans-[(Xantphos)Pd(II)(I)CF₂H] complex. scilit.com A similar oxidative addition is expected for this compound. Following oxidative addition, a transmetalation step with an organometallic reagent (e.g., an organozinc or organoboron compound) occurs, replacing the iodide with the desired organic moiety. The final step is a reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov

Recent studies have demonstrated palladium-catalyzed ring-opening cross-coupling reactions of gem-difluorocyclopropanes with gem-diborylalkanes, showcasing the ability of the difluorocyclopropane motif to participate in such transformations under mild conditions. nih.gov Although this involves ring-opening, it underscores the facility with which palladium catalysts interact with these strained, fluorinated rings. Stille cross-coupling has also been employed for the direct introduction of fluorinated cyclopropyl groups using organotin reagents, further highlighting the utility of cross-coupling for functionalizing such structures. researchgate.net

| Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Difluoroiodomethane | Arylzinc Reagents | Pd₂(dba)₃ / Xantphos | Difluoromethyl Arenes | Good to Excellent | scilit.comresearchgate.net |

| Aryl Iodides | (Difluoromethyl)zinc Reagent | Pd(dba)₂ / DPPF | Difluoromethyl Arenes | Good to Excellent | researchgate.net |

| 2-(2,2-difluorocyclopropyl)naphthalene | gem-diborylalkanes | Pd(OAc)₂ / PPh₃ | 2-fluoroallylic gem-diboronic esters | Moderate to Good | nih.gov |

Nucleophilic Substitution at the Methylene (B1212753) Carbon Bearing Iodine

The methylene carbon attached to the iodine atom in this compound is an electrophilic center susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. libretexts.orglibretexts.org As a primary alkyl iodide, the substrate is sterically accessible, and iodide is an excellent leaving group, both factors that favor the Sₙ2 pathway. libretexts.org

The rate and feasibility of the substitution are significantly influenced by the electronic properties of the adjacent gem-difluorocyclopropyl group. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. reddit.com This effect is expected to decrease the electron density at the methylene carbon, enhancing its electrophilicity and making it more susceptible to attack by a nucleophile. This generally leads to an increased rate for Sₙ2 reactions. reddit.com

Intramolecular Cyclizations and Cascade Reactions

The generation of a radical at the methylene carbon of this compound can initiate powerful intramolecular cyclization and cascade reactions, enabling the rapid construction of complex polycyclic frameworks. beilstein-journals.orgbeilstein-journals.org These reactions are often triggered by the homolysis of the C-I bond under thermal, photochemical, or radical initiator-induced conditions. nih.govacs.org

A seminal example is the radical cascade reaction of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a close structural analogue, with 1,4-dienes and 1,4-enynes. nih.gov In this process, a homoallyl radical is generated and undergoes a cascade of cyclizations through an iodine atom transfer mechanism, smoothly producing functionalized bicyclo[3.3.0]octane derivatives in good yields. nih.gov

These cascades can be initiated with high efficiency using visible light photoredox catalysis, which offers a mild and sustainable alternative to traditional methods using tin hydrides or toxic initiators. nih.govacs.org The process typically involves the generation of the initial radical, which adds to a tethered alkene or alkyne. The resulting radical can then participate in further cyclizations or be trapped, leading to complex molecular architectures in a single synthetic operation. beilstein-journals.orgbeilstein-journals.org The difluorocyclopropyl moiety often remains intact during these cascades, serving as a valuable structural motif in the final product.

Cycloaddition Reactions (e.g., [3+2], [2+2])

This compound is a precursor to a three-carbon radical synthon that can participate in intermolecular cycloaddition reactions, most notably radical-mediated [3+2] cycloadditions. rsc.org This transformation provides a direct route to functionalized five-membered rings.

The reaction is initiated by the formation of the (1,1-difluorocyclopropyl)methyl radical, which then undergoes rapid ring opening to form a 4,4-difluoro-3-butenyl radical. This radical species can be trapped by an electron-deficient alkene in a [3+2] manner. However, a more direct pathway involves the initial radical acting as the three-atom component. Research on dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate has shown that the initially formed cyclopropylmethyl radical can directly add to alkenes. nih.govresearchgate.net This is followed by an intramolecular cyclization and subsequent iodine atom transfer to yield highly functionalized cyclopentane derivatives. researchgate.net

This type of iodine atom transfer [3+2] cycloaddition has been successfully applied to electron-rich alkenes using azahomoallyl radicals generated from iodoaziridine derivatives, demonstrating the versatility of the approach. researchgate.net The gem-difluoro group in the target substrate would be expected to influence the stability and reactivity of the radical intermediates, potentially affecting the efficiency and selectivity of the cycloaddition. While [2+2] cycloadditions are also fundamental, the radical pathways originating from the iodomethyl group predominantly favor [3+2] or cascade-type annulations. researchgate.net

| Radical Precursor | Cycloaddition Partner | Initiation Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | Various Alkenes | Et₃B | Functionalized Cyclopentanes | Good | researchgate.net |

| dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | Alkenes and Alkynes | Visible Light / Ir-catalyst | Cyclopentanes / Cyclopentenes | Good | nih.gov |

Influence of Geminal Difluorination on Reaction Selectivity and Rate

The presence of the geminal difluoro group (CF₂) on the cyclopropane ring is not merely a passive structural element; it profoundly alters the electronic nature and reactivity of the molecule, thereby influencing reaction rates and controlling selectivity. beilstein-journals.orgrsc.org

One of the most significant effects is the weakening of the distal C-C bond (the bond opposite the CF₂ group). nih.govrsc.org The redistribution of s- and p-character in the C-C bonds of the cyclopropane ring leads to a lengthening of this distal bond, making it more susceptible to cleavage. rsc.org This results in lower activation energies for reactions involving ring opening, such as thermal rearrangements and certain radical reactions. nih.gov For example, in radical-mediated ring-opening, cleavage of the distal bond is highly favored, leading to excellent regioselectivity. beilstein-journals.orgnih.gov

In transition metal-catalyzed reactions, this inherent property is exploited to control selectivity. During palladium-catalyzed ring-opening cross-couplings, the initial C-C bond activation occurs preferentially at the weakened distal bond. rsc.org This regioselectivity is a direct consequence of the electronic perturbation caused by the fluorine atoms. Furthermore, the gem-difluoro group can destabilize adjacent carbocation intermediates, which can disfavor certain pathways and lead to higher yields for substrates with electron-donating groups that can better stabilize any developing positive charge. rsc.org This electronic influence is crucial in directing the outcome of complex transformations, making gem-difluorinated cyclopropanes predictable and valuable synthons. rsc.orgrsc.org

Mechanistic Elucidation and Computational Studies

Mechanistic Pathways of Cyclopropanation and Functionalization

The formation of the 1,1-difluoro-2-(iodomethyl)cyclopropane framework primarily proceeds through the addition of difluorocarbene to an appropriate alkene precursor. The most common method for generating difluorocarbene (:CF₂) is from halodifluoromethanes under basic conditions or through the thermal decomposition of suitable precursors. beilstein-journals.org The reaction with 3-iodo-1-propene would lead to the desired product. The mechanism is a concerted [2+1] cycloaddition, where the electrophilic difluorocarbene reacts with the nucleophilic π-bond of the alkene. organic-chemistry.org The stereochemistry of the alkene is typically retained in the cyclopropane (B1198618) product. organic-chemistry.org

Functionalization of this compound often involves the carbon-iodine bond and the strained cyclopropane ring. Ring-opening reactions are a prominent transformation for gem-difluorocyclopropanes, driven by the release of ring strain. beilstein-journals.orgrsc.orgresearchgate.netnih.gov These reactions can proceed through radical or ionic pathways, leading to a variety of functionalized products.

Investigation of Radical Intermediates and Reaction Pathways

The presence of the iodomethyl group makes this compound susceptible to radical-mediated reactions. Homolytic cleavage of the carbon-iodine bond, which is relatively weak, can be initiated by light, heat, or a radical initiator. This generates a 1,1-difluoro-2-(cyclopropylmethyl) radical.

This primary radical is a key intermediate that can undergo several reaction pathways. One of the most significant is the rapid ring-opening of the cyclopropylmethyl radical to form a homoallyl radical. This process is driven by the relief of the significant ring strain inherent in the three-membered ring. The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring. In the case of gem-difluorocyclopropanes, cleavage of the C-C bond opposite to the CF₂ group is often favored. The resulting radical can then participate in various subsequent reactions, such as atom transfer, addition to multiple bonds, or coupling reactions. beilstein-journals.orgnih.gov

Control experiments using radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can confirm the involvement of radical intermediates. mdpi.com The observation of reaction inhibition or the formation of trapped radical adducts provides strong evidence for a radical mechanism.

Analysis of Polar and Ionic Reaction Mechanisms

In addition to radical pathways, this compound can also undergo reactions involving polar and ionic intermediates. The presence of the electron-withdrawing gem-difluoro groups can influence the electron density of the cyclopropane ring and the adjacent C-I bond.

Under certain conditions, particularly in the presence of Lewis acids or polar solvents, heterolytic cleavage of the C-I bond can occur, leading to the formation of a cyclopropylmethyl cation. This cation is also prone to ring-opening to form a more stable homoallyl cation. The regiochemistry and stereochemistry of the resulting products would be dictated by the stability of the intermediate carbocations and the nature of the attacking nucleophile.

Furthermore, reactions mediated by hypervalent iodine reagents can proceed through ionic pathways. acs.org For instance, the intramolecular cyclization of alkenes can be mediated by iodine(III) reagents, proceeding through iodonium (B1229267) ion intermediates. nih.gov While not directly involving the pre-formed this compound, these mechanisms highlight the propensity of iodine to participate in ionic transformations.

Computational Chemistry Approaches

Computational chemistry provides a powerful tool for elucidating the complex reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Calculations for Energy Profiles and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, detailed reaction energy profiles can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. For this compound, DFT calculations can be used to:

Model the difluorocarbene addition to 3-iodo-1-propene: Calculating the transition state geometry and activation energy for the cyclopropanation reaction can provide insights into the reaction rate and stereoselectivity.

Investigate ring-opening pathways: By mapping the potential energy surface for both radical and cationic ring-opening reactions, the preferred mechanistic pathway under different conditions can be predicted. The geometries of the transition states for C-C bond cleavage can reveal the factors controlling regioselectivity. nih.gov

Table 1: Representative Theoretical Data for Cyclopropane Ring-Opening

| Intermediate | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Cyclopropylmethyl Radical | Radical Ring-Opening | 5-7 |

| Cyclopropylmethyl Cation | Cationic Ring-Opening | < 5 |

Note: The values presented are typical ranges for substituted cyclopropylmethyl systems and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Orbital Analysis and Electronic Effects of Fluorine and Iodine

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. umd.edusmu.edu The analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly insightful. For this compound, MO analysis can elucidate:

The influence of gem-difluoro substitution: The highly electronegative fluorine atoms significantly lower the energy of the σ and σ* orbitals of the adjacent C-C bonds. This electronic perturbation is believed to be a key factor in the observed preference for cleavage of the bond opposite the CF₂ group in ring-opening reactions.

The role of the iodomethyl group: The iodine atom, with its diffuse orbitals, can participate in hyperconjugative interactions. The nature of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack.

The combination of the inductive effects of the fluorine atoms and the electronic contributions of the iodomethyl group creates a unique electronic environment that governs the molecule's reactivity.

Prediction of Regio- and Stereoselectivity

Computational models can be employed to predict the regio- and stereoselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways leading to various isomers, the major product can be identified. nih.gov

For instance, in the radical ring-opening reaction, DFT calculations can determine the relative energies of the transition states for the cleavage of the different C-C bonds in the cyclopropane ring, thus predicting the regioselectivity of the ring-opening. Similarly, the stereochemical outcome of reactions can be predicted by analyzing the energies of diastereomeric transition states. acs.org These computational predictions are invaluable for designing synthetic strategies and understanding the factors that control reaction outcomes.

Stereochemical Control in Transformations of 1,1 Difluoro 2 Iodomethyl Cyclopropane

Diastereoselectivity in Ring-Opening and Cycloaddition Reactions

The inherent structural features of the difluorocyclopropyl group play a crucial role in directing the stereochemical course of its reactions. Diastereoselectivity is prominently observed in reactions where new stereocenters are formed relative to the existing stereocenter of the cyclopropane (B1198618) ring.

Ring-Opening Reactions: Ring-opening reactions of cyclopropanes can proceed with high diastereoselectivity. For instance, the ring-opening of non-donor-acceptor cyclopropanes via intramolecular Friedel–Crafts alkylation has been shown to proceed with a pure retention of configuration. nih.gov In these processes, the breaking of a specific bond at the most substituted carbon center is controlled, leading to the formation of functionalized dihydronaphthalene scaffolds with quaternary carbon stereocenters. nih.gov The stereospecificity of this type of reaction is such that when the stereochemistry of the substituents on the cyclopropane ring is inverted, the opposite diastereoisomer of the product is formed with similar high diastereoselectivity. nih.gov Computational and mechanistic studies suggest that the presence of an alkoxy functionality is key to this selective bond breaking and complete retention of configuration. nih.gov

Cycloaddition Reactions: 1,1-Difluoro-2-(iodomethyl)cyclopropane and its derivatives are valuable precursors for generating difluorocyclopropyl-containing intermediates for cycloaddition reactions. For example, visible-light-mediated [1+2] cycloaddition reactions of aryl diazo esters with gem-difluoroalkenes have been developed to construct difluorocyclopropanes. These reactions proceed under mild conditions and exhibit high diastereoselectivity, often greater than 20:1. researchgate.net

In [3+2] annulation reactions, such as the reaction of cyclopropenes with aminocyclopropanes to form bicyclo[3.1.0]hexanes, the diastereomeric ratio of the products can be determined and controlled. researchgate.net The stereochemical outcome is influenced by the reaction conditions and the nature of the substituents on the reacting partners. The diastereomeric ratio (dr) in these cycloadditions is often determined by NMR spectroscopy of the crude products. researchgate.net

Table 1: Examples of Diastereoselective Reactions Involving Difluorocyclopropane Analogs

| Reaction Type | Reactants | Product Type | Observed Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| [1+2] Cycloaddition | Aryl Diazo Esters + gem-Difluoroalkenes | Difluorocyclopropanes | >20:1 | researchgate.net |

| Intramolecular Friedel–Crafts Alkylation | Substituted Cyclopropane | Dihydronaphthalene Scaffold | Retention of configuration | nih.gov |

| [3+2] Annulation | Difluorocyclopropene + N-cyclopropylaniline | Bicyclo[3.1.0]hexane | Determined by 19F NMR | researchgate.net |

Enantioselective Transformations utilizing Chiral Catalysts

Achieving enantioselectivity in reactions of this compound and related structures allows for the synthesis of non-racemic, chiral molecules, which is of paramount importance in pharmaceutical and materials science. This is typically accomplished using chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.

Dirhodium(II) catalysts have been effectively used in the asymmetric enyne cycloisomerization to construct chiral difluoromethylated cyclopropane derivatives. nih.gov By screening various chiral dirhodium(II) catalysts, such as dirhodium N-sulfonylprolinate [Rh₂(S-DOSP)₄], high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) have been achieved with low catalyst loading. nih.gov Mechanistic studies suggest that cooperative weak hydrogen bonding between the substrate and the chiral catalyst plays a key role in the stereochemical induction. nih.gov

Chiral phosphoric acids have also emerged as powerful catalysts for asymmetric syntheses. They have been used to catalyze the reaction of imines with 2-aminobenzamides to produce dihydroquinazolinones with good to excellent yields and enantiomeric excesses (ee). researchgate.net The enantioselectivity is influenced by non-bonding interactions between the imine substituent, the chiral phosphoric acid, and the nucleophile. researchgate.net

Furthermore, photochemical organocatalytic methods have been developed for the asymmetric introduction of perfluoroalkyl groups, including those derived from iodides, onto substrates. nih.gov Chiral organocatalysts derived from amino acids like cis-4-hydroxy-l-proline (B556122) can facilitate the formation of photoactive electron donor-acceptor (EDA) complexes. nih.gov Under light irradiation, these complexes generate radicals, and the chiral catalyst environment ensures high stereocontrol, leading to products with high enantioselectivity. nih.gov

Table 2: Chiral Catalysts in Enantioselective Transformations

| Catalyst Type | Example Catalyst | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Dirhodium(II) Catalyst | Rh₂(S-DOSP)₄ | Enyne Cycloisomerization | Up to 99% | nih.gov |

| Chiral Phosphoric Acid | Commercially available CPA | Imines + 2-aminobenzamides Cyclization | Good to excellent | researchgate.net |

| Chiral Organocatalyst | cis-4-hydroxy-l-proline derivative | Photochemical Perfluoroalkylation | Consistently high | nih.gov |

Stereoretention and Inversion Phenomena during Reactions

The stereochemical fate of the carbon atom bearing the iodomethyl group in this compound during nucleophilic substitution reactions is a key mechanistic question. Such reactions can proceed with either retention or inversion of the stereochemical configuration, or a mixture of both (racemization).

The classic Walden inversion describes the inversion of a stereocenter during a bimolecular nucleophilic substitution (Sₙ2) reaction. libretexts.org In the context of this compound, a direct Sₙ2 displacement of the iodide by a nucleophile would be expected to proceed with inversion of configuration at the methylene (B1212753) carbon's adjacent stereocenter.

However, reactions involving cyclopropylmethyl systems can be complex. The potential for the reaction to proceed through a carbocationic intermediate (Sₙ1-type mechanism) exists, which could lead to racemization. The stability of the cyclopropylmethyl cation, potentially enhanced by the fluorine atoms through electronic effects, could favor such a pathway.

In other systems, such as nucleophilic substitution at a phosphorus atom in dioxaphosphorinan-2-thiones, the stereochemical outcome is complex and depends on the attacking nucleophile and the leaving group. mdpi.com While Sₙ2-type reactions at phosphorus generally proceed with inversion, stepwise mechanisms can lead to either retention or inversion of configuration depending on the geometry of the transient intermediate. mdpi.com For instance, displacement of fluorine in some cyclic phosphate (B84403) systems has been observed to occur with a preponderance of retention at the phosphorus center. mdpi.com

Strategic Utility of 1,1 Difluoro 2 Iodomethyl Cyclopropane in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

A comprehensive review of available scientific literature does not provide specific examples of 1,1-Difluoro-2-(iodomethyl)cyclopropane being directly employed as a primary building block for the synthesis of complex molecular architectures as outlined below.

Synthesis of Fluorinated Carbocycles and Heterocycles

Currently, there are no specific documented synthetic routes that utilize this compound as a precursor for the construction of more complex fluorinated carbocyclic or heterocyclic systems. While the field of fluorinated heterocycle synthesis is extensive, the role of this particular cyclopropane (B1198618) derivative has not been detailed. beilstein-journals.org

Construction of Strained Ring Systems (e.g., Bicyclo[1.1.1]pentanes)

The synthesis of strained ring systems, such as bicyclo[1.1.1]pentanes, typically proceeds through specialized precursors like [1.1.1]propellane or the cyclization of bicyclo[1.1.0]butanes. nih.gov Research on the reactivity of related iodomethylcyclopropanes indicates that upon radical generation, they tend to undergo rapid ring-opening rather than intramolecular cyclization to form more strained bicyclic systems. researchgate.net Consequently, the literature does not support the use of this compound for the construction of these strained architectures.

Precursor to Fluorinated Functional Groups

The reactivity of the iodomethyl group, combined with the electronic influence of the gem-difluorocyclopropyl moiety, makes this compound a valuable precursor for specific classes of fluorinated functional groups.

Access to Fluoroalkenes and Related Olefins

This compound serves as a precursor to (E)-difluorohomoallyl iodides through a radical-mediated ring-opening reaction. nih.gov This transformation represents a significant synthetic methodology for accessing structurally unique fluoroalkenes.

The process is initiated by the formation of a cyclopropylmethyl radical at the carbon bearing the iodine atom, typically under photochemical conditions. nih.gov This highly strained radical intermediate undergoes rapid and irreversible β-scission of the cyclopropane ring. nih.govresearchgate.net The ring cleavage occurs regioselectively at the distal C–C bond (the bond opposite the gem-difluoro group), which is weakened by the electronic effects of the fluorine atoms. nih.gov This cleavage leads to the formation of a more stable homoallyl radical, which is then trapped by an iodine atom to yield the final (E)-difluorohomoallyl iodide product. nih.gov The reaction proceeds with high stereoselectivity, predominantly forming the E-isomer. nih.gov

This radical-mediated ring-opening provides a novel pathway to linear fluoroalkenes from a cyclic precursor, expanding the toolbox for organofluorine synthesis.

Table 1: Photochemical Iodine Atom-Transfer Ring Opening of 1,1-Difluoro-2-(1-iodoalkyl)cyclopropanes This table is representative of the general reaction class to which this compound belongs.

| Entry | Substrate (R group) | Product | Yield (%) |

| 1 | H | (E)-4,4-Difluoro-1-iodobut-1-ene | 52-60% |

| 2 | Alkyl | (E)-Substituted difluorohomoallyl iodide | 52-60% |

| 3 | Aryl | (E)-Substituted difluorohomoallyl iodide | 52-60% |

Diversification to Other Halogenated Fluorocyclopropanes

While halogen exchange reactions are a common strategy for diversifying halogenated compounds, specific examples detailing the conversion of the iodide in this compound to other halides (e.g., chloride or bromide) are not prominently featured in the reviewed literature.

Development of Novel Synthetic Methodologies

The primary novel synthetic methodology featuring substrates of this class is the photochemical iodine atom-transfer ring opening discussed in section 6.2.1. nih.gov This method stands out as it leverages the inherent strain and electronic properties of the gem-difluorocyclopropylmethyl system to achieve a specific synthetic outcome—the formation of linear fluoroalkenes. nih.gov Beyond this specific transformation, the development of other new synthetic methods centered around this compound is not extensively documented.

Q & A

Q. Optimization Tips :

- Use low-temperature conditions (-20°C to 0°C) to suppress side reactions during cyclopropanation.

- Radical-mediated pathways (e.g., visible-light photoredox) enhance regioselectivity for iodomethyl group installation .

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 218 (C₄H₅F₂I⁺) confirm molecular weight .

- Computational Modeling :

Advanced: How does the iodomethyl group influence radical-mediated reactivity in cyclopropane ring-opening reactions?

Methodological Answer:

The C–I bond in the iodomethyl group undergoes homolytic cleavage under UV light or redox conditions, generating iodomethyl radicals (·CH₂I). These radicals participate in:

- Ring-Opening : Radical addition to α-trifluoromethyl alkenes, followed by β-scission, produces open-chain products (e.g., allylic iodides) .

- Cyclopropane Stability : Radical intermediates destabilize the ring, facilitating ring-opening at lower activation energies compared to non-halogenated analogs .

Q. Experimental Validation :

- Use radical traps (e.g., TEMPO) to confirm radical pathways via suppressed product formation .

- Isotopic labeling (e.g., ¹³C) tracks bond cleavage sites during ring-opening .

Advanced: What structural and electronic factors contribute to the stability of the difluorocyclopropane ring?

Methodological Answer:

-

Electronic Effects : The electron-withdrawing CF₂ group reduces ring strain by delocalizing electron density via hyperconjugation .

-

Steric Effects : The iodomethyl group introduces steric hindrance, slowing ring-opening reactions.

-

Thermodynamic Data :

Property Value (Cyclopropane Derivative) Reference Ring Strain Energy ~27 kcal/mol (vs. 27.5 for unsubstituted) C–C Bond Length 1.51 Å (vs. 1.54 Å in open-chain)

Q. Computational Insights :

Advanced: How is this compound applied in designing bioactive molecules?

Methodological Answer:

Q. Case Study :

- Replace proline residues in peptides with cyclopropane δ-amino acids to improve metabolic stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste Disposal : Collect halogenated waste in amber glass containers to prevent light-induced decomposition .

Advanced: What mechanistic insights explain contradictions in cyclopropane ring-opening versus ring-preserving reactions?

Methodological Answer:

Q. Resolution Strategy :

- Vary solvents (aprotic vs. protic) to favor one pathway. For example, DMSO stabilizes transition states for SN2 reactions .

Advanced: How can computational models predict the behavior of this compound in complex systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.